2-(3-Aminophenyl)-2-hydroxyacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

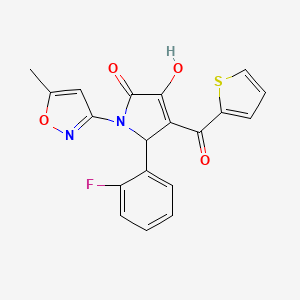

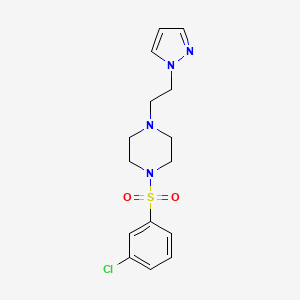

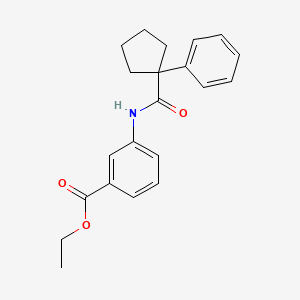

2-(3-Aminophenyl)-2-hydroxyacetic acid, also known as 3-Aminophenylacetic acid, is a compound with the molecular formula C8H9NO2 . It has a molecular weight of 151.17 g/mol . The compound is also known by several synonyms, including 3-aminophenyl acetic acid, benzeneacetic acid, 3-amino, 3-aminobenzeneacetic acid, and others .

Synthesis Analysis

The synthesis of 2-(3-Aminophenyl)-2-hydroxyacetic acid or related compounds often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Another method involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of 2-(3-Aminophenyl)-2-hydroxyacetic acid can be represented by the SMILES stringNC1=CC=CC(CC(O)=O)=C1 . The compound has a mono-isotopic mass of 151.063324 Da . Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a key chemical reaction involving 2-(3-Aminophenyl)-2-hydroxyacetic acid or related compounds . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis

The compound is white to yellow in color and comes in the form of a crystalline powder . It has a melting point range of 147°C to 150°C .Aplicaciones Científicas De Investigación

- Boronic acids are employed in diverse areas, including biological labeling , protein manipulation , separation , and even the development of therapeutics .

Boronic Acid-Based Sensing Systems

Suzuki–Miyaura Coupling

Mecanismo De Acción

While the specific mechanism of action for 2-(3-Aminophenyl)-2-hydroxyacetic acid is not available, related compounds such as aminosalicylic acid have been studied. Aminosalicylic acid inhibits folic acid synthesis and may inhibit the synthesis of the cell wall component, mycobactin, thus reducing iron uptake by M. tuberculosis .

Safety and Hazards

Propiedades

IUPAC Name |

2-(3-aminophenyl)-2-hydroxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,10H,9H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCYUKHWQGONIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Aminophenyl)-2-hydroxyacetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2510928.png)

![(E)-4-(Dimethylamino)-N-[2-(2-phenyltriazol-4-yl)ethyl]but-2-enamide](/img/structure/B2510929.png)

![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-isopropylacetamide](/img/structure/B2510933.png)

![N-methyl-2-((1-(3-phenylbenzo[c]isoxazole-5-carbonyl)piperidin-4-yl)sulfonyl)acetamide](/img/structure/B2510936.png)

![[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2510939.png)